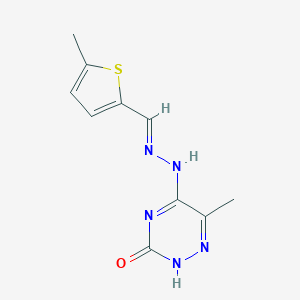![molecular formula C15H16N2O5S B254386 1-Acetyl-4-[(2-oxochromen-6-yl)sulfonyl]piperazine](/img/structure/B254386.png)
1-Acetyl-4-[(2-oxochromen-6-yl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-[(2-oxochromen-6-yl)sulfonyl]piperazine is a complex organic compound that features a chromenone core structure with a piperazine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4-[(2-oxochromen-6-yl)sulfonyl]piperazine typically involves the reaction of 4-acetylpiperazine with a sulfonyl chloride derivative, followed by cyclization to form the chromenone core. The reaction conditions often require the use of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
1-Acetyl-4-[(2-oxochromen-6-yl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-[(2-oxochromen-6-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, while the chromenone core may participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 6-[(4-methyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one
- 6-[(4-ethyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one
- 6-[(4-phenyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one
Comparison: Compared to its analogs, 1-Acetyl-4-[(2-oxochromen-6-yl)sulfonyl]piperazine is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. The acetyl group may enhance its ability to interact with certain biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H16N2O5S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-(4-acetylpiperazin-1-yl)sulfonylchromen-2-one |
InChI |
InChI=1S/C15H16N2O5S/c1-11(18)16-6-8-17(9-7-16)23(20,21)13-3-4-14-12(10-13)2-5-15(19)22-14/h2-5,10H,6-9H2,1H3 |
InChI Key |
DLGRTBVJMPHTEO-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid](/img/structure/B254303.png)
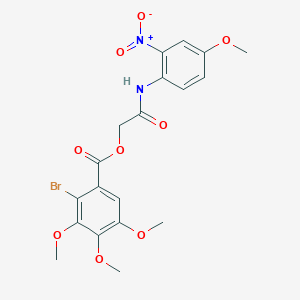
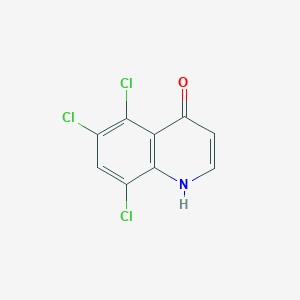
![2-[(2E)-2-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254316.png)
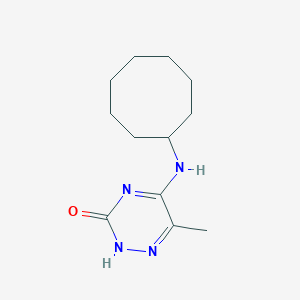
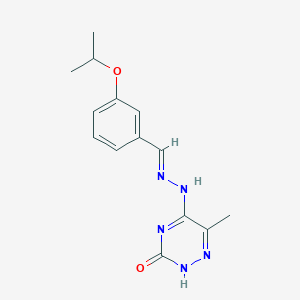

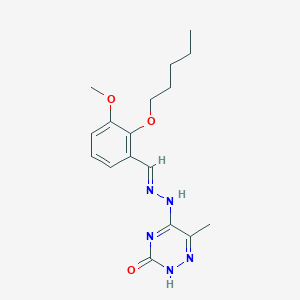
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
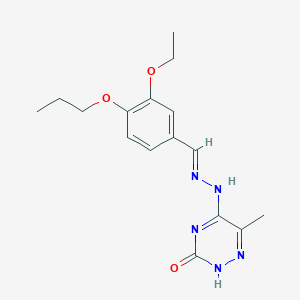
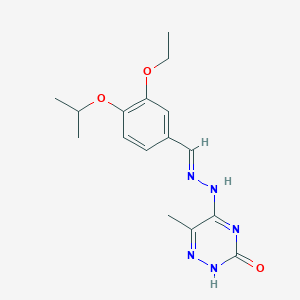
![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)
